molecular formula C11H20O4 B1615070 Heptylidene diacetate CAS No. 56438-09-6

Heptylidene diacetate

Cat. No.: B1615070
CAS No.: 56438-09-6
M. Wt: 216.27 g/mol
InChI Key: FZWKNDYRQQUQEC-UHFFFAOYSA-N
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Description

Heptylidene diacetate is an organic compound with the molecular formula C11H20O4. It is a diester derived from heptanol and acetic acid. This compound is primarily used in the fragrance industry due to its pleasant scent and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptylidene diacetate can be synthesized through the esterification of heptanol with acetic anhydride or acetyl chloride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired diacetate product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of heptanol with acetic anhydride in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products. The purified this compound is collected and stored under inert conditions to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions: Heptylidene diacetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield heptanol and acetic acid.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to produce heptanoic acid and acetic acid.

    Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to heptanol and acetic acid.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Lithium aluminum hydride, dry ether solvent.

Major Products Formed:

Scientific Research Applications

Heptylidene diacetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of heptylidene diacetate primarily involves its hydrolysis to yield heptanol and acetic acid. Esterases, enzymes that catalyze the hydrolysis of esters, play a crucial role in this process. The hydrolysis reaction occurs through a nucleophilic attack by water on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the alcohol and acid products .

Comparison with Similar Compounds

Heptylidene diacetate can be compared with other similar diacetates, such as:

    Ethylidene diacetate: Derived from ethanol and acetic acid, used in the fragrance industry.

    Butylidene diacetate: Derived from butanol and acetic acid, also used in the fragrance industry.

    Pentylidene diacetate: Derived from pentanol and acetic acid, used in the fragrance and flavoring industries.

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct olfactory properties compared to shorter or longer chain diacetates. This makes it particularly valuable in the formulation of certain fragrances and flavors .

Properties

IUPAC Name

1-acetyloxyheptyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-5-6-7-8-11(14-9(2)12)15-10(3)13/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWKNDYRQQUQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866562
Record name 1,1-Heptanediol, 1,1-diacetate
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56438-09-6
Record name 1,1-Diacetoxyheptane
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Record name 1,1-Heptanediol, 1,1-diacetate
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Record name 1, diacetate
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Record name 1,1-Heptanediol, 1,1-diacetate
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Record name 1,1-Heptanediol, 1,1-diacetate
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Record name Heptylidene diacetate
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Record name Heptylidene diacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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